

A Comparative Toxicological Assessment: Nickel Gluconate vs. Nickel Chloride

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Compound of Interest		
Compound Name:	Nickel gluconate	
Cat. No.:	B3280631	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of **nickel gluconate** and nickel chloride, focusing on available experimental data. The information is intended to assist researchers in making informed decisions regarding the use of these compounds in experimental settings. While extensive data is available for nickel chloride, a common laboratory reagent, quantitative toxicological data for **nickel gluconate** is less prevalent in publicly accessible literature. This guide synthesizes the available information to facilitate a comparative understanding.

Quantitative Toxicity Data

The following table summarizes the available quantitative data for the acute oral toxicity and in vitro cytotoxicity of nickel chloride. Due to the limited availability of specific LD50 and IC50 values for **nickel gluconate** in the reviewed literature, a direct quantitative comparison is challenging. However, qualitative and semi-quantitative data for **nickel gluconate** are included where available.



Toxicological Endpoint	Nickel Gluconate	Nickel Chloride
Acute Oral Toxicity (LD50)	Data not available. GHS classifications suggest potential for harm if swallowed.	105 mg/kg (rat)[1][2][3][4]
In Vitro Cytotoxicity (IC50)	Data not available. A study on human keratinocytes showed maximal induction of inflammatory markers at 1×10^{-4} M, which was greater than the effect of nickel chloride at the same concentration.[1]	60.484 μg/ml (HEK293T cells) [5] 1.5 mM (U2OS osteosarcoma cells)[6][7] 2 mM (HaCaT keratinocyte cells) [6][7] 400 μΜ (HepG2 hepatocellular carcinoma cells) [7]
GHS Hazard Classifications	May cause allergy or asthma symptoms or breathing difficulties if inhaled; May cause an allergic skin reaction; Suspected of causing genetic defects; May cause cancer by inhalation; May damage the unborn child; Causes damage to organs through prolonged or repeated exposure.[8]	Toxic if swallowed or if inhaled; Causes skin irritation; May cause an allergic skin reaction; May cause allergy or asthma symptoms or breathing difficulties if inhaled; Suspected of causing genetic defects; May cause cancer by inhalation; May damage fertility or the unborn child; Causes damage to organs (Lungs) through prolonged or repeated exposure; Very toxic to aquatic life with long lasting effects.[4]

Experimental Protocols Acute Oral Toxicity Testing (Adapted from OECD Guideline 423)

This protocol outlines a stepwise procedure to determine the acute oral toxicity of a substance. [9][10]



- 1. Principle: A single dose of the test substance is administered orally to a group of fasted animals. The animals are observed for a defined period for signs of toxicity and mortality. The lethal dose 50 (LD50), the dose estimated to cause mortality in 50% of the animals, is then determined.
- 2. Test Animals: Healthy, young adult rats of a single sex (typically females) are used.[10] Animals are acclimatized to laboratory conditions before the study.
- 3. Housing and Feeding: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle.[10] Standard laboratory diet and drinking water are provided ad libitum, except for an overnight fast before dosing.[11]
- 4. Dose Preparation and Administration: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).[11] The dose is administered by gavage using a stomach tube.[11]
- 5. Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[11]
- 6. Data Analysis: The LD50 value is calculated based on the number of mortalities at different dose levels.

In Vitro Cytotoxicity Testing (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.[12][13][14]

- 1. Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
- 2. Cell Culture: The chosen cell line (e.g., HEK293T, HaCaT) is cultured in a suitable medium and maintained in a humidified incubator at 37°C with 5% CO2.
- 3. Assay Procedure:
- Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.



- The culture medium is replaced with fresh medium containing various concentrations of the test compound (nickel gluconate or nickel chloride). Control wells with untreated cells are also included.
- The plate is incubated for a specific exposure time (e.g., 24, 48, or 72 hours).
- After incubation, the treatment medium is removed, and MTT solution is added to each well. The plate is incubated for a few hours to allow for formazan crystal formation.[12]
- A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[10]
- The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.[12]
- 4. Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The half-maximal inhibitory concentration (IC50), the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.

Signaling Pathways in Nickel-Induced Toxicity

Nickel compounds, including nickel chloride, are known to induce cellular toxicity through various signaling pathways, primarily involving oxidative stress and inflammatory responses.[2] [9][15] While specific studies on **nickel gluconate** are limited, it is plausible that it shares similar mechanisms due to the central role of the nickel ion.

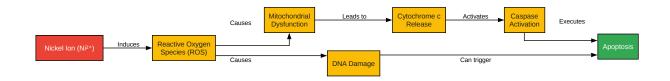
Oxidative Stress and Apoptosis

Nickel exposure can lead to the generation of reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components such as DNA, proteins, and lipids.[3] [16] This oxidative stress can trigger a cascade of events leading to programmed cell death, or apoptosis. Key elements of this pathway include:

- ROS Production: Nickel ions can interfere with mitochondrial function, leading to an overproduction of ROS.
- Mitochondrial Dysfunction: Increased ROS can damage the mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c.
- Caspase Activation: Cytochrome c release activates a cascade of enzymes called caspases, which are the executioners of apoptosis.[5]



DNA Damage: ROS can directly damage DNA, leading to mutations and genomic instability.
 [16]



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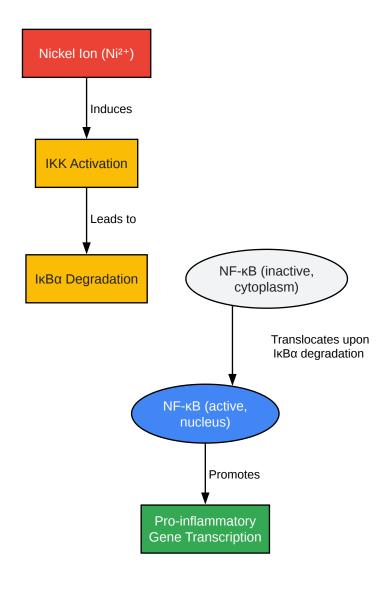
Nickel-Induced Oxidative Stress and Apoptosis Pathway

NF-κB Inflammatory Pathway

The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a key regulator of the inflammatory response.[2][4] Nickel compounds have been shown to activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines.[2][9]

- IKK Activation: Nickel can lead to the activation of the IkB kinase (IKK) complex.
- IκBα Degradation: Activated IKK phosphorylates the inhibitory protein IκBα, targeting it for degradation.
- NF-κB Translocation: The degradation of IκBα releases NF-κB, allowing it to translocate into the nucleus.
- Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8).[2]





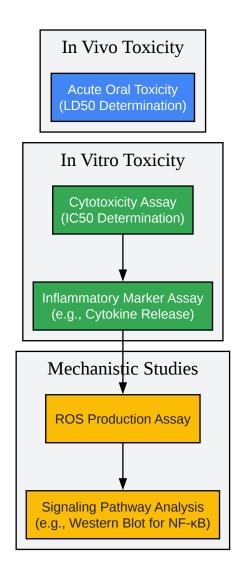
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Nickel-Induced NF-kB Inflammatory Pathway

Comparative Experimental Workflow

The following diagram illustrates a logical workflow for a comparative toxicological study of **nickel gluconate** and nickel chloride.





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